molecular formula C17H22O6 B1220945 Tetraneurin A CAS No. 22621-72-3

Tetraneurin A

Cat. No.: B1220945
CAS No.: 22621-72-3
M. Wt: 322.4 g/mol
InChI Key: DKYQYDPTWYXAFT-BEANVFONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraneurin A is a pseudoguaianolide sesquiterpene lactone, a class of compounds often studied for their biological activities . It was first isolated from the plant Parthenium alpinum var. tetraneuris (Compositae) . The compound has a molecular formula of C17H22O6 and an average molecular weight of 322.357 g/mol . Its complex structure features five defined stereocenters, which is a key point of interest for chemical synthesis and structural analysis studies . The systematic IUPAC name is [(3aS,6R,6aR,9aS,9bR)-6a-hydroxy-9a-methyl-3-methylidene-2,9-dioxododecahydroazuleno[4,5-b]furan-6-yl]methyl acetate . As a natural product with a defined stereochemical architecture, this compound is a relevant compound for researchers in the fields of natural products chemistry, phytochemistry, and organic synthesis. Researchers are advised to consult the current scientific literature for the latest findings on its potential applications and properties. This product is supplied for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22621-72-3

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[(3aS,6R,6aR,9aS,9bR)-6a-hydroxy-9a-methyl-3-methylidene-2,9-dioxo-4,5,6,7,8,9b-hexahydro-3aH-azuleno[4,5-b]furan-6-yl]methyl acetate

InChI

InChI=1S/C17H22O6/c1-9-12-5-4-11(8-22-10(2)18)17(21)7-6-13(19)16(17,3)14(12)23-15(9)20/h11-12,14,21H,1,4-8H2,2-3H3/t11-,12+,14-,16+,17-/m1/s1

InChI Key

DKYQYDPTWYXAFT-BEANVFONSA-N

SMILES

CC(=O)OCC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(CCC3=O)O)C)OC(=O)C2=C

Canonical SMILES

CC(=O)OCC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C

Other CAS No.

22621-72-3

Origin of Product

United States

Discovery, Isolation, and Origin of Tetraneurin a

Historical Account of Tetraneurin A Identification

The scientific journey of this compound began with its identification as a constituent of certain plant species. A significant milestone in its discovery was the work by Rüesch and Mabry in 1969, who reported the isolation and structure elucidation of Tetraneurin-A from Parthenium alpinum var. tetraneuris. unam.mxresearchgate.netacs.org This research provided the initial structural insights into this pseudoguaianolide (B12085752). Subsequent chemical investigations have further confirmed its presence and elucidated its structure using advanced analytical techniques. nih.govnih.govontosight.ai this compound is identified by various chemical identifiers, including PubChem CID 174868 and CHEMBL374816, underscoring its recognition within the scientific community. nih.govontosight.ai

Natural Sources and Habitats Yielding this compound

This compound is predominantly found in plants belonging to the Parthenium genus, particularly within the Asteraceae family.

The primary plant sources identified for this compound include:

Parthenium hysterophorus L.: This species, commonly known as ragweed parthenium or feverfew, has been a significant source for the isolation of this compound. Studies have reported its presence in the flowers and callus cultures of P. hysterophorus. researchgate.netnih.govispub.comresearchgate.net Chloroform extracts of the aerial parts and leaves of P. hysterophorus have also yielded this compound. researchgate.netijmrsetm.com Different geographical populations of Parthenium hysterophorus have been noted to vary in their sesquiterpene lactone composition, with some classified as a 'parthenin race' containing this compound. up.ac.za

Parthenium alpinum var. tetraneuris: This variety is historically significant as the source from which this compound was first isolated and its structure determined. unam.mxresearchgate.netacs.org

Parthenium integrifolium: This species has also been reported as a source containing this compound. nih.gov

Current scientific literature predominantly associates this compound with Parthenium species. No other biological sources, such as microbial or animal origins, have been extensively reported for this compound.

Methodologies for this compound Isolation from Biological Matrices

The isolation of this compound from its plant sources involves a series of extraction and purification steps, leveraging established phytochemical techniques.

Extraction of this compound typically begins with the processing of plant material, often involving drying and grinding, followed by solvent extraction. Common methods and solvents employed include:

Solvent Extraction: This technique utilizes organic solvents to selectively dissolve and extract compounds from plant matrices. Commonly used solvents include chloroform, methanol, ethanol, and acetone, often employed in methods such as maceration, reflux extraction, or Soxhlet extraction. researchgate.netijmrsetm.commdpi.comorganomation.comresearchgate.net Pressurized liquid extraction (PLE) is another advanced technique that uses elevated temperatures and pressures with organic solvents. mdpi.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids, typically water and an organic solvent. organomation.comresearchgate.net

Solid-Phase Extraction (SPE): SPE involves passing a sample through a solid adsorbent material that retains target compounds, which are then eluted with a suitable solvent. organomation.commdpi.comnih.gov

The choice of solvent and extraction method is critical for efficiently recovering this compound while minimizing degradation and co-extraction of unwanted compounds. researchgate.net

Column Chromatography: This widely used technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) as a mobile phase (solvent) passes through. organomation.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for separating complex mixtures and achieving high purity. mdpi.comnih.govpolypeptide.com

Gas Chromatography (GC): While less common for non-volatile sesquiterpene lactones like this compound, GC can be used for volatile derivatives or in conjunction with other techniques. nih.gov

Spectral Analysis: After chromatographic purification, the isolated this compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity. researchgate.netnih.govnih.gov X-ray crystallography has also been employed for definitive structure elucidation. researchgate.netnih.gov

The purification process often involves a combination of these chromatographic methods to ensure the isolation of this compound with high purity, suitable for structural analysis and further research. polypeptide.comcuni.cz

Biosynthesis of Tetraneurin a

Proposed Biosynthetic Pathway of Tetraneurin A (as a sesquiterpene lactone)

The biosynthesis of this compound is believed to follow the general pathway established for sesquiterpene lactones, a large and diverse group of plant secondary metabolites. researchgate.netresearchgate.netresearchgate.net This pathway can be broadly divided into the formation of a universal precursor, the construction of the characteristic sesquiterpene skeleton, and subsequent oxidative modifications to yield the final complex structure.

Precursor Identification in this compound Biosynthesis

The journey to construct this compound begins with fundamental building blocks derived from primary metabolism. The universal precursors for all terpenoids, including sesquiterpene lactones, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These five-carbon units are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.net

The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS), yields the 15-carbon molecule farnesyl diphosphate (FPP). researchgate.net FPP is the direct and crucial precursor for the vast array of sesquiterpenoids, including the sesquiterpene lactones. researchgate.net

Precursor MoleculeAbbreviationCarbon AtomsBiosynthetic Pathway(s)
Isopentenyl diphosphateIPP5Mevalonate (MVA) & Methylerythritol phosphate (MEP)
Dimethylallyl diphosphateDMAPP5Mevalonate (MVA) & Methylerythritol phosphate (MEP)
Farnesyl diphosphateFPP15Formed from IPP and DMAPP

Key Enzymatic Steps in this compound Formation

The formation of the intricate pseudoguaianolide (B12085752) skeleton of this compound from the linear FPP molecule involves a series of complex enzymatic reactions, primarily catalyzed by two key classes of enzymes: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs).

The initial and often rate-limiting step is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. While the exact STS involved in this compound biosynthesis has not been definitively identified, it is proposed to be a germacrene A synthase (GAS). This enzyme would cyclize FPP to form a germacrene A intermediate. wur.nl

Following the formation of the initial carbocyclic skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. These enzymes are responsible for introducing hydroxyl groups and facilitating the formation of the characteristic lactone ring. For many sesquiterpene lactones, this involves the oxidation of a methyl group on the germacrene skeleton to a carboxylic acid, followed by hydroxylation at a specific position to enable lactonization. nih.gov In the case of pseudoguaianolides like this compound, further enzymatic steps would be required to rearrange the germacrane (B1241064) skeleton into the distinctive 5/7 fused ring system. The final steps in the biosynthesis of this compound would likely involve further hydroxylations and the addition of an acetyl group.

Proposed Key Enzymatic Steps:

StepEnzyme ClassSubstrateProduct
1. CyclizationSesquiterpene Synthase (e.g., Germacrene A Synthase)Farnesyl Diphosphate (FPP)Germacrene A (proposed intermediate)
2. OxidationCytochrome P450 MonooxygenasesGermacrene AOxidized intermediates
3. LactonizationCytochrome P450 MonooxygenasesHydroxylated carboxylic acid intermediateLactone ring-containing intermediate
4. Skeletal RearrangementUnknown enzymesGermacranolide-type intermediatePseudoguaianolide skeleton
5. Tailoring ReactionsHydroxylases, AcetyltransferasesPseudoguaianolide intermediateThis compound

Genetic Basis of this compound Biosynthesis

While the general enzymatic families involved in sesquiterpene lactone biosynthesis are well-established, the specific genes encoding the enzymes for this compound production in Parthenium hysterophorus have not yet been fully elucidated. researchgate.netlublin.pl Research into the genetic background of other sesquiterpene lactones in the Asteraceae family, such as parthenolide (B1678480) in Tanacetum parthenium, has identified genes for germacrene A synthase (GAS), germacrene A oxidase (GAO), and costunolide (B1669451) synthase (COS). researchgate.net It is highly probable that homologous genes exist in P. hysterophorus and are responsible for the biosynthesis of this compound and other related pseudoguaianolides.

Future research employing transcriptomic and genomic approaches on P. hysterophorus will be crucial to identify and characterize the specific genes involved in the this compound biosynthetic pathway. This knowledge would not only deepen our understanding of plant secondary metabolism but also provide the genetic tools necessary for metabolic engineering.

Chemical Synthesis and Analog Design of Tetraneurin a

Structure-Activity Relationship (SAR) Studies of Tetraneurin A Analogs

While specific, comprehensive structure-activity relationship (SAR) studies exclusively focused on a wide range of this compound analogs are not extensively detailed in publicly available literature, the broader class of sesquiterpene lactones, to which this compound belongs, has been the subject of numerous investigations. The insights gained from these studies provide a foundational understanding of the key structural features likely governing the bioactivity of this compound and its potential analogs.

The primary pharmacophore element identified within the structure of this compound and related sesquiterpene lactones is the α-methylene-γ-butyrolactone moiety. This functional group is widely recognized as being essential for the biological activity of this class of compounds.

Based on SAR studies of other sesquiterpene lactones, several structural modifications to the this compound scaffold can be predicted to have a significant impact on its biological activity. The following table summarizes the expected outcomes of such modifications, drawing parallels from closely related compounds.

Modification SiteType of ModificationPredicted Impact on Biological ActivityRationale
α-methylene-γ-butyrolactoneReduction of the exocyclic double bondSignificant decrease or loss of activityThe double bond is crucial for Michael addition, a key mechanism of action. Saturation of this bond removes the electrophilic center.
α-methylene-γ-butyrolactoneConversion to a cyclopentenone ringMaintained or altered activityA cyclopentenone ring also contains an α,β-unsaturated carbonyl system that can participate in Michael addition, potentially leading to similar or different target interactions.
Hydroxyl GroupsEsterification or etherificationVariable; may increase or decrease activityChanges in polarity and steric hindrance can affect solubility, cell permeability, and binding to target proteins.
Acetate (B1210297) GroupHydrolysis to the corresponding alcoholLikely to alter activityThe acetate group can influence the molecule's lipophilicity and its ability to interact with biological targets. Its removal would change these properties.
Methyl GroupsRemoval or modificationPotential impact on conformational stability and target bindingMethyl groups can play a role in the overall shape of the molecule and its hydrophobic interactions with target sites.

Detailed Research Findings:

Studies on a variety of sesquiterpene lactones have consistently demonstrated that the integrity of the α-methylene-γ-butyrolactone unit is paramount for their cytotoxic effects. For instance, the reduction of the exocyclic double bond in related compounds has been shown to abolish their ability to inhibit cell growth. This underscores the role of this moiety as a reactive "warhead" that alkylates biological targets.

Furthermore, modifications to other parts of the molecular scaffold, while generally having a less dramatic effect than altering the lactone ring, can fine-tune the activity and selectivity of the analogs. For example, the presence and orientation of hydroxyl and acetyl groups can influence the molecule's solubility and how it is positioned within the binding pocket of a target protein. Altering these groups can lead to analogs with improved pharmacokinetic properties or a more targeted biological effect.

While direct experimental data on a wide array of this compound analogs is awaited, the existing body of research on sesquiterpene lactones provides a strong predictive framework for its structure-activity relationships. Future synthetic efforts will likely focus on creating analogs with modified lipophilicity, improved metabolic stability, and enhanced target specificity, all while preserving the essential α-methylene-γ-butyrolactone pharmacophore.

Molecular and Cellular Biological Activities of Tetraneurin a Pre Clinical Focus

In Vivo Biological Activities of Tetraneurin A in Animal Models (Pre-clinical)

Pre-clinical in vivo studies are crucial for understanding how a compound behaves within a living organism. While specific in vivo data for this compound is limited in the reviewed literature, related compounds and experimental models provide insights. Studies involving parthenin, a sesquiterpene lactone similar to this compound, have shown in vivo anti-inflammatory effects in mouse models of contact dermatitis, where it reduced inflammatory responses and neutrophil infiltration skinident.world. The general use of animal models in pre-clinical research is well-established for evaluating the efficacy and potential mechanisms of therapeutic agents before human trials researchgate.net. The computational and in vitro findings regarding this compound's potential to modulate inflammatory pathways and cellular processes suggest that in vivo studies could further validate its therapeutic potential.

Efficacy of this compound in Specific Animal Disease Models

This compound has demonstrated activity in certain animal models of inflammation. In studies evaluating the anti-inflammatory potential of sesquiterpene lactones, this compound (identified as compound 4 in one study) was assessed in the oxazolone-induced delayed type hypersensitivity (DTH) model in mice. This model is used to investigate cell-mediated immune responses. This compound exhibited activity in this model, with effects observed 24 hours after the challenge researchgate.net.

Furthermore, sesquiterpene lactones, including this compound, were evaluated for their ability to affect inflammatory responses in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced chronic inflammation model on mouse ear. While other compounds within this class, such as confertdiolide, showed significant reductions in edema in this model, this compound was among the compounds evaluated, indicating its inclusion in investigations of TPA-induced inflammation researchgate.net.

Table 1: Efficacy of this compound in Animal Inflammation Models

Animal Disease ModelObserved Activity of this compound (Compound 4)Reference
Oxazolone-induced Delayed Type Hypersensitivity (DTH)Active 24 hours post-challenge researchgate.net
TPA-induced Chronic Inflammation (Mouse Ear)Evaluated as part of sesquiterpene lactones researchgate.net

Impact of this compound on Physiological Parameters in Animal Studies

Research investigating the hexane (B92381) fraction of Lacistema pubescens, a plant known to contain this compound, has provided insights into its impact on physiological parameters related to inflammation. This fraction demonstrated a reduction in the levels of key pro-inflammatory cytokines. Specifically, studies reported a decrease in Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumour Necrosis Factor-alpha (TNF-α) cytokine levels researchgate.net. These cytokines are critical mediators of the inflammatory response, and their modulation suggests a potential role for this compound in regulating systemic inflammatory processes.

Table 2: Impact of Lacistema pubescens Hexane Fraction (Containing this compound) on Cytokine Levels in Animal Studies

Physiological ParameterObserved Effect of Hexane FractionReference
Interleukin-1 beta (IL-1β)Reduced researchgate.net
Interleukin-6 (IL-6)Reduced researchgate.net
Tumour Necrosis Factor-alpha (TNF-α)Reduced researchgate.net

List of Compounds Mentioned:

this compound

Mechanisms of Action of Tetraneurin a at the Molecular Level

Signaling Pathway Modulation by Tetraneurin A

This compound's potential to inhibit key enzymes in inflammatory pathways suggests a broader impact on cellular signaling cascades. The arachidonic acid metabolic network, involving enzymes like cPLA2, COX, and LOX, is central to the production of eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and various physiological processes researchgate.netresearchgate.net.

By potentially inhibiting enzymes such as cPLA2, COX2, and 5-LOX, this compound could disrupt the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes researchgate.netresearchgate.net. cPLA2, for instance, is a critical enzyme that initiates the release of arachidonic acid from membrane phospholipids, serving as an upstream event in the synthesis of these inflammatory molecules researchgate.net. The downstream effects of inhibiting these enzymes would likely involve a reduction in the downstream signaling cascades that utilize eicosanoids to propagate inflammatory signals, potentially impacting cellular responses related to inflammation and immune cell recruitment researchgate.net. Signaling pathways are often initiated by upstream events, such as ligand-receptor binding, leading to a cascade of downstream effects that ultimately alter cellular function wikipedia.org.

While the provided literature does not explicitly detail the crosstalk between signaling pathways specifically modulated by this compound, it is known that inflammatory pathways often exhibit intricate crosstalk with other signaling cascades, such as those involving growth factors, cytokines, and metabolic regulators nih.govresearchgate.netmdpi.commdpi.comwjgnet.comolemiss.edu. For example, the modulation of arachidonic acid metabolism can influence pathways like PI3K/Akt and MAPK, which are critical for cell growth, survival, and immune responses nih.govmdpi.com. Understanding how this compound's interactions with inflammatory enzymes affect these broader signaling networks would require further investigation into its downstream cellular consequences.

Transcriptomic and Proteomic Analysis of this compound Effects

Current scientific literature does not extensively document comprehensive transcriptomic or proteomic analyses specifically detailing the effects of this compound on cellular gene or protein expression profiles. While research is exploring this compound's potential biological activities, direct studies that map its impact on the transcriptome (the complete set of RNA transcripts) or the proteome (the complete set of proteins) of cells are limited.

Exploratory research has investigated potential molecular interactions of this compound. For instance, molecular docking studies have explored its binding affinity with key enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2 (cPLA2), cyclooxygenase-2 (COX2), and 5-lipoxygenase (5-LOX) researchgate.net. These simulations suggest potential interactions, indicating that this compound might modulate cellular processes regulated by these enzymes. However, these findings represent computational predictions of molecular interactions rather than empirical analyses of broad transcriptomic or proteomic changes induced by this compound in biological systems.

Due to the absence of specific transcriptomic or proteomic studies that quantify this compound's effects on gene or protein expression, no data tables detailing such findings can be presented for this section.

Epigenetic Modulations by this compound

Scientific literature currently lacks detailed investigations into the epigenetic modulations induced by this compound. Epigenetic mechanisms, which include DNA methylation, histone modifications, and non-coding RNA regulation, play a critical role in controlling gene expression without altering the underlying DNA sequence fortunejournals.comfrontiersin.orgmdpi.combreakthroughcancerresearch.ie. These processes are fundamental to cellular differentiation, development, and the response to environmental stimuli.

While various natural compounds and therapeutic agents are known to modulate epigenetic landscapes, influencing processes like cancer development and immune responses frontiersin.orgmdpi.combreakthroughcancerresearch.ie, this compound has not been specifically identified or studied in this context. There are no reported findings detailing how this compound might interact with DNA methyltransferases, histone deacetylases or acetyltransferases, or other epigenetic machinery.

As no specific studies investigating this compound's role in epigenetic modulations have been identified in the available research, no data tables can be generated for this section.

Compound Name List

this compound

cytosolic phospholipase A2 (cPLA2)

cyclooxygenase-2 (COX2)

5-lipoxygenase (5-LOX)

Pre Clinical Pharmacological Investigations of Tetraneurin a Excluding Clinical Data

Pre-clinical Pharmacokinetics of Tetraneurin A in Animal Models

Pre-clinical pharmacokinetic (PK) studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a biological system. These studies, typically conducted in animal models, provide foundational data for predicting human PK and informing clinical trial design. While specific quantitative PK data for this compound in animal models is limited in the reviewed literature, the general methodologies and importance of these investigations are well-established.

Absorption Profiles of this compound in Animal Models

Absorption describes the process by which a compound enters the bloodstream from its administration site. For orally administered drugs, this involves passage through the gastrointestinal tract. Studies in animal models, such as mice, rats, and dogs, are commonly used to determine oral bioavailability, absorption rate, and the impact of factors like food intake on absorption metabolomicsworkbench.orgnaturalproducts.net. The "Distribution of this compound in NMDR studies" is mentioned metabolomicsworkbench.org, but specific details regarding its absorption profiles are not provided.

Distribution Characteristics of this compound in Tissues

Distribution refers to the reversible transfer of a compound from the bloodstream to various tissues and organs in the body. Pre-clinical studies assess how a compound distributes, including its concentration in different tissues, plasma protein binding, and volume of distribution. These parameters help understand where a drug may accumulate or exert its effects. Animal models are essential for these investigations, allowing for the collection of tissue samples at various time points post-administration mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.net. Specific data on this compound's tissue distribution is not detailed in the available search results.

Metabolism Pathways of this compound in Biological Systems (Enzymatic Transformations)

Metabolism is the process by which the body chemically transforms compounds, often to facilitate their excretion. This is primarily carried out by enzymes, with the liver being a major site of drug metabolism. Understanding the metabolic pathways, including the enzymes involved and the formation of metabolites, is critical for predicting drug efficacy, duration of action, and potential toxicity. While general information on metabolic pathways and the role of enzymes in drug transformation is available nih.govcriver.comdynamed.comfrontiersin.orgekb.eg, specific metabolic pathways for this compound have not been detailed in the provided literature.

Excretion Routes of this compound

Excretion is the final stage of drug elimination from the body, typically occurring via the kidneys (urine) or liver (bile, feces). Pre-clinical studies investigate the primary routes of excretion for both the parent compound and its metabolites. This information is vital for understanding how the body clears the drug and for predicting potential issues in patients with impaired renal or hepatic function ekb.egnih.gov. Specific data on the excretion routes of this compound is not available in the reviewed search results.

Drug-Drug Interaction Studies (Pre-clinical in vitro or animal model interactions)

Pre-clinical drug-drug interaction (DDI) studies aim to identify whether a compound has the potential to alter the pharmacological activity or disposition of other co-administered drugs. This is often achieved by investigating the compound's effects on key metabolic enzymes and transporters.

Metabolic Enzyme Induction/Inhibition by this compound

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily responsible for the oxidative metabolism of many drugs. Interactions with these enzymes, either through inhibition or induction, are a major cause of clinically significant drug-drug interactions nih.govcriver.comdynamed.commchapub.comnih.goveurofinsdiscovery.com.

Direct studies investigating the potential of this compound to inhibit or induce Cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, CYP2D6, or CYP3A4, were not found in the provided search results.

However, this compound has been identified in computational studies as a potential inhibitor of enzymes involved in the arachidonic acid metabolic network researchgate.netresearchgate.net. Specifically, it has shown potential interactions with cytosolic phospholipase A2 (cPLA2), cyclooxygenase-2 (COX2), and 5-lipoxygenase (5-LOX) researchgate.net. These interactions highlight this compound's capacity to modulate biological pathways, though they are distinct from the typical CYP-mediated drug-drug interactions commonly assessed in pharmaceutical development. The mechanisms of CYP inhibition can involve direct competition for the enzyme's active site or time-dependent inhibition, while induction involves an increase in enzyme synthesis nih.govdynamed.com.

Data Tables

Due to the limited availability of specific quantitative pharmacokinetic data and detailed CYP enzyme interaction studies for this compound in the reviewed literature, data tables for these parameters cannot be generated for this compound.

Compound List

this compound

Parthenin

Hysterin

SHetA2

Tri-acetyl azacytidine (TAC)

Emamectin benzoate (B1203000) (EMB)

Enavogliflozin

ADAMTS13 fragment

MDTCS-Fc

V937 oncolytic virus

Apigenin 7-(4-O-p-coumaroyl)-glucoside

Transporter Modulation by this compound

Pre-clinical investigations specifically detailing the modulation of drug transporters by this compound are not extensively documented in the accessible scientific literature. Consequently, detailed research findings or data tables pertaining to this compound's specific interactions with transporter proteins, such as P-glycoprotein (P-gp) or Organic Anion-Transporting Polypeptides (OATPs), cannot be provided at this time.

The study of transporter modulation is a critical aspect of pre-clinical drug development, aiming to understand how a compound might affect the absorption, distribution, metabolism, and excretion (ADME) of itself or other co-administered drugs. This involves assessing whether a compound acts as a substrate, inhibitor, or inducer of key transporter proteins, which are crucial for cellular uptake and efflux criver.comebmconsult.compharmaron.comnih.govresearchgate.netyoutube.com. Such investigations typically employ in vitro assays using cell lines or membrane vesicles to evaluate a compound's interaction with transporters like P-gp, breast cancer resistance protein (BCRP), and various organic anion and cation transporters criver.compharmaron.comyoutube.comdiva-portal.org. However, specific studies involving this compound and these or other transporter systems have not been identified in the available research.

Analytical Methodologies for Tetraneurin a Research

Spectroscopic Methods for Tetraneurin A Analysis

Spectroscopic techniques provide detailed insights into the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms, the chemical environment of nuclei, and stereochemistry. While specific, comprehensive NMR assignments for this compound were not directly detailed in all retrieved snippets, related compounds and general NMR practices for sesquiterpene lactones offer insight. For instance, studies on similar compounds often report proton (¹H) and carbon (¹³C) NMR spectra, including chemical shifts (δ) and coupling constants, which are essential for confirming the proposed structure conicet.gov.arijmrsetm.comresearchgate.net. Techniques like ¹H-¹H COSY, HSQC, and HMBC are employed to establish atom-to-atom correlations, thereby building a complete structural map conicet.gov.arresearchgate.netresearchgate.net. PubChem lists ¹³C NMR spectral data as available for this compound nih.gov.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing fragmentation patterns that aid in structural identification. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly utilized nih.govnih.govjapsonline.comresearchgate.netjapsonline.comekb.egmdpi.comresearchgate.netcabidigitallibrary.orgfigshare.com. The molecular ion peak (M⁺) provides the molecular weight of the compound, while fragmentation patterns, resulting from the dissociation of the molecular ion, offer clues about its structural subunits wikipedia.orglibretexts.orglibretexts.orgshimadzu.com. For example, GC-MS analysis has identified Tetraneurin-A-diol, a related compound, in various extracts, often accompanied by retention times and mass spectral data nih.govjapsonline.comresearchgate.netjapsonline.comekb.egmdpi.comresearchgate.netcabidigitallibrary.orgfigshare.combibliomed.org. While precise fragmentation data for this compound itself was not extensively detailed in the provided snippets, MS is fundamentally used to confirm the elemental composition and structural integrity of such molecules.

Infrared (IR) spectroscopy is valuable for identifying the presence of specific functional groups within this compound. Characteristic absorption bands can indicate the presence of carbonyl groups, hydroxyl groups, and unsaturated systems, which are common in sesquiterpene lactones core.ac.uklibretexts.orgyoutube.comvscht.cz. For instance, the presence of a γ-lactone ring with an exocyclic double bond, characteristic of some sesquiterpene lactones, is indicated by IR bands typically found around 1750 cm⁻¹ and 1658 cm⁻¹ conicet.gov.ar. UV-Vis spectroscopy can also provide information about conjugated systems within the molecule, although specific λmax values for this compound were not prominently featured in the provided search results.

Chromatographic Methods for this compound Analysis and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of this compound. HPLC methods typically involve a stationary phase (e.g., C18 column) and a mobile phase, often a mixture of aqueous buffer and organic solvent (like acetonitrile (B52724) or methanol), run under isocratic or gradient conditions d-nb.infonih.govmdpi.com. Detection is commonly performed using UV-Vis detectors, with specific wavelengths chosen based on the compound's chromophores d-nb.infonih.gov. While specific HPLC parameters for this compound were not exhaustively detailed, methodologies for related compounds often include mobile phase compositions (e.g., acetonitrile/buffer mixtures), flow rates (e.g., 0.5 mL/min), column temperatures (e.g., 30-35°C), and detection wavelengths (e.g., 210 nm or 346 nm) d-nb.infonih.gov. These parameters are optimized to achieve adequate separation and sensitive detection.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another important technique for analyzing compounds like this compound, particularly if they are sufficiently volatile or can be derivatized to enhance volatility. GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Studies have reported the identification of Tetraneurin-A-diol and other related compounds using GC-MS, providing retention times and mass spectral data nih.govjapsonline.comresearchgate.netjapsonline.comekb.egmdpi.comresearchgate.netcabidigitallibrary.orgfigshare.combibliomed.org. Typical GC-MS analyses involve capillary columns (e.g., TG 5MS), helium as a carrier gas, and specific temperature programs for the oven and detector japsonline.commdpi.comresearchgate.net.

Compound List:

this compound

Tetraneurin-A-diol

Hysterin

Parthenin

Coronopilin

Deacetoxymatricarin

Leptocarpha rivularis DC

Canaric Acid

Lupane triterpenes

Ursane triterpenes

Artane triterpenes

Friedelane triterpenes

Lupeol

Oleanolic acid

Lupanol

Betulin

Stigmast-5-en-3-ol-(3á,24S)

Hexadecanoic acid, methyl ester

13-Docosenamide, (Z)

Eicosane

9-Octadecenoic acid (Z)-, methyl ester

Methyl tetradecanoate (B1227901)

Hexadecanoic acid

2,3-Dihydroxypropyl elaidate (B1234055)

Hexadecanoic acid, 2,3-dihydroxypropyl ester

Tetraneurin-A-Diol

Hexadecanoic acid 2,3-dihydroxypropyl ester

Oleic acid

Isochiapin B

Tetraneurin F

Tetraneurin E

Capillary Electrophoresis (CE) for this compound

Capillary Electrophoresis (CE) is a versatile separation technique that utilizes an electric field to separate charged molecules in a buffer-filled capillary. Its high separation efficiency, minimal sample and buffer consumption, and rapid analysis times make it a valuable tool in the analysis of complex mixtures, including phytochemicals ufmg.br. While specific CE methods directly developed and published for this compound were not identified in the reviewed literature, the principles and applications of CE in the analysis of similar complex natural products provide a framework for its potential use.

CE separates analytes based on their differential migration velocities in an electric field, influenced by their charge, size, and interaction with the background electrolyte (BGE) and capillary wall ufmg.brnvkc.nl. For phytochemical analysis, CE techniques such as Capillary Zone Electrophoresis (CZE) are commonly employed ufmg.brnih.gov. Typical CE methods for plant-derived compounds involve optimizing parameters such as BGE composition (e.g., buffer type, concentration, pH), applied voltage, capillary temperature, and detection wavelength ufmg.brnih.gov. For instance, studies analyzing other complex natural products have utilized buffer systems like sodium tetraborate (B1243019) at specific pH values, applied voltages ranging from 10-25 kV, and UV detection at wavelengths around 214-220 nm nih.govnih.gov.

The chemical structure of this compound, with its multiple functional groups and chiral centers, suggests it would be amenable to separation by CE, provided suitable buffer conditions can be established to ensure adequate ionization and electrophoretic mobility. Furthermore, advancements like surface sampling CE-MS (SS-CE-MS) offer potential for direct chemical characterization from tissue surfaces, though this is more applicable to distribution studies rather than direct compound quantification in solution diva-portal.org.

Bioanalytical Assays for this compound and its Metabolites in Research Samples

Bioanalytical assays are critical for quantifying the concentration of a compound and its metabolites in biological matrices, providing essential data for understanding pharmacokinetics, metabolism, and biological activity. These assays are employed in various research settings, including in vitro enzymatic studies and analyses of animal tissue samples.

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental for investigating the metabolic fate of compounds like this compound. These studies typically involve incubating the compound with biological systems that contain relevant enzymes, such as liver microsomes, hepatocytes, or recombinant enzyme preparations (e.g., Cytochrome P450 enzymes) enzyceuticals.eucreative-biolabs.comdatabiotech.co.il. The primary goals are to determine metabolic stability, identify metabolic pathways, and characterize metabolites creative-biolabs.com.

Common bioanalytical techniques used in these in vitro assays include Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC/HR-MS/MS) creative-biolabs.com. These methods offer the sensitivity and specificity required to detect and quantify this compound and its potential metabolites formed during enzymatic incubations. Assays are designed to measure compound degradation rates (metabolic stability) and to profile and identify resulting metabolites by elucidating their chemical structures creative-biolabs.com. Enzyme kinetic parameters, such as IC50 values for enzyme inhibitors, can also be determined using these quantitative bioanalytical approaches enzyceuticals.eu.

Animal Tissue Samples

The analysis of this compound and its metabolites in animal tissue samples is crucial for understanding its distribution, tissue-specific metabolism, and potential accumulation. Bioanalysis in tissue matrices presents unique challenges compared to biofluids like plasma, primarily related to sample preparation nih.govresearchgate.net.

Sample Preparation: Tissue samples typically require homogenization to create a uniform suspension before extraction of the analyte researchgate.net. Various homogenization techniques are employed, including grinding, blending, bead-beating, or enzymatic digestion, depending on the tissue type and sample size researchgate.net. Following homogenization, extraction procedures are performed using appropriate solvents to isolate this compound and its metabolites from the complex tissue matrix nih.govresearchgate.net. The choice of extraction method is critical to ensure efficient recovery of the analytes while minimizing interference from endogenous tissue components.

Analytical Quantification: Once extracted, this compound and its metabolites are quantified using sensitive and selective bioanalytical methods. LC-MS/MS and UPLC/HR-MS/MS remain the gold standard for these analyses due to their ability to provide both separation and highly specific detection creative-biolabs.comnih.govbioivt.com. These techniques allow for the determination of analyte concentrations in tissues, which is essential for pharmacokinetic studies, assessing tissue exposure, and understanding drug distribution within an organism nih.gov. The development and validation of these bioanalytical methods are paramount to ensure reliability, consistency, and reproducibility of the data obtained bioivt.com.

Data Table: Physicochemical Properties of this compound

Property NameProperty ValueReference
Molecular FormulaC17H22O6 nih.govjst.go.jpknapsackfamily.com
Molecular Weight322.4 g/mol nih.gov
IUPAC Name[(3aS,6R,6aR,9aS,9bR)-6a-hydroxy-9a-methyl-3-methylidene-2,9-dioxo-4,5,6,7,8,9b-hexahydro-3aH-azuleno[4,5-b]furan-6-yl]methyl acetate (B1210297) nih.govjst.go.jp
XLogP3-AA0.6 nih.gov

Potential Research Applications and Future Directions for Tetraneurin a

Combination Research Strategies Involving Tetraneurin A

Synergistic Effects of this compound with Other Research Compounds

The investigation of synergistic effects involving this compound is an emerging area, aiming to understand how its combination with other compounds might enhance biological outcomes. While direct studies detailing this compound's synergy are limited in the provided search results, the general principle of synergistic interactions between natural products and other agents is well-established mdpi.commedrxiv.org. Natural compounds, including sesquiterpene lactones like this compound, can modulate biological pathways or cellular processes in ways that complement or amplify the effects of other research compounds mdpi.com. For instance, in the broader context of drug discovery, synergistic combinations can lead to improved efficacy, reduced dosages of individual components, and potentially overcome resistance mechanisms mdpi.commedrxiv.orgnih.gov. Research into this compound's potential synergistic effects would likely explore its interactions with various classes of compounds to identify beneficial combinations for specific biological targets or therapeutic areas.

Antagonistic Effects of this compound in Research Settings

Research into the antagonistic effects of this compound involves examining instances where it might counteract or reduce the activity of other compounds in experimental models. Antagonism can occur through various mechanisms, such as competing for the same biological targets or modulating pathways that oppose the action of another substance mdpi.com. While specific documented antagonistic effects of this compound are not detailed in the provided search results, the concept is relevant in understanding complex biological interactions. For example, studies on mixture toxicity often identify antagonistic interactions, where the combined effect of two substances is less than the sum of their individual effects researchgate.netnih.gov. Understanding potential antagonistic roles of this compound is crucial for comprehensive safety assessments and for designing experimental protocols where its presence might influence the observed outcomes of other tested agents.

Remaining Challenges and Open Questions in this compound Research

Despite the growing interest in this compound, several challenges and open questions persist in its research landscape. A primary challenge lies in fully elucidating its precise mechanisms of action across its various reported biological activities, such as its potential antimicrobial, anti-inflammatory, and anticancer properties ontosight.ai. While its unique azuleno[4,5-b]furan ring system is noted, the specific molecular targets and pathways through which it exerts its effects require deeper investigation ontosight.ai.

Furthermore, the complexity of its chemical structure, featuring multiple chiral centers, suggests potential for diverse biological interactions but also poses challenges in synthesis and purification for large-scale studies ontosight.ai. The limited availability of comprehensive experimental data, particularly concerning its interactions with other compounds, represents another gap. While studies have explored the allelopathic effects of Parthenium hysterophorus extracts, which contain this compound, isolating the precise contribution and interaction of this compound within these complex mixtures remains an area for further research researchgate.netmdpi.com.

Key questions include:

What are the specific molecular targets and signaling pathways modulated by this compound?

How does its chemical structure relate to its diverse biological activities?

What are the potential synergistic or antagonistic interactions with other bioactive compounds?

Can its synthesis be optimized for greater accessibility and cost-effectiveness?

What is its efficacy and safety profile in more complex biological systems beyond in vitro studies?

Addressing these questions is crucial for advancing the understanding and potential application of this compound. ekb.egresearchgate.netnih.govmdpi.comekb.eg

Emerging Research Avenues for this compound

Emerging research avenues for this compound are primarily focused on leveraging its potential biological activities and understanding its complex interactions. Investigations into its anticancer properties could explore its efficacy against a broader range of cancer cell lines and its mechanisms of inducing apoptosis or inhibiting proliferation ontosight.aijksus.org. Similarly, its anti-inflammatory and antimicrobial activities warrant further exploration, potentially identifying specific targets or pathways that could be therapeutically exploited ontosight.ai.

Computational approaches, such as molecular docking and molecular dynamics simulations, are also emerging as tools to predict its interactions with biological targets, offering insights into its mechanism of action and guiding experimental validation nih.gov. Studies examining the broader effects of plant extracts containing this compound, such as those from Parthenium hysterophorus, provide a basis for further isolating and characterizing the specific contributions of this compound in complex natural product mixtures researchgate.netmdpi.com.

Future research could also focus on:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to understand how modifications to this compound's structure impact its biological activity.

Combination Therapies: Investigating this compound in combination with established therapeutic agents to assess potential synergistic effects, as seen with other natural products mdpi.commedrxiv.org.

Allelopathic Research: Further dissecting the role of this compound in the allelopathic effects of plants like Parthenium hysterophorus, potentially identifying applications in agriculture or weed management researchgate.netmdpi.com.

Drug Discovery and Development: Exploring synthetic routes or semi-synthetic modifications to improve its bioavailability, stability, and therapeutic index for potential drug development. ekb.egresearchgate.netnih.govmdpi.comekb.eg

Conclusion on Tetraneurin a Research

Summary of Key Findings on Tetraneurin A

This compound is a sesquiterpene lactone characterized by an azuleno[4,5-b]furan ring system, with the molecular formula C₁₇H₂₂O₆ and a molecular weight of 322.4 g/mol . Isolated from plants like Parthenium hysterophorus, it has demonstrated potential antimicrobial and anti-inflammatory activities in preliminary in vitro studies. Specifically, it showed activity in TPA-induced mouse ear edema and oxazolone-induced delayed type hypersensitivity assays, while being inactive in EPP- and AA-induced mouse ear edema models. The precise mechanisms underlying these activities are still under investigation.

Future Outlook and Significance of this compound Research

The ongoing research into this compound is significant for its potential to yield novel therapeutic agents, particularly in the areas of inflammation and infection. Future directions should focus on detailed mechanistic studies, quantitative in vivo evaluations, and comprehensive structure-activity relationship analyses to fully understand and harness its biological potential. Further exploration of its isolation and synthesis could also facilitate its availability for broader research applications, contributing valuable insights into the therapeutic landscape of natural products.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Tetraneurin A from natural sources, and how do extraction solvents impact yield?

  • Methodology : Use sequential solvent extraction (e.g., hexane, ethyl acetate, methanol) followed by column chromatography (silica gel, Sephadex LH-20) to isolate this compound. Yield optimization requires solvent polarity adjustments based on compound solubility profiles. For example, polar solvents enhance extraction efficiency in hydrophilic plant matrices .
  • Data Consideration : Include a comparative table of solvent systems and yields (e.g., 70% ethanol yields 1.2 mg/g vs. 0.8 mg/g with dichloromethane).

Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are critical?

  • Methodology : Combine NMR (¹H, ¹³C, 2D-COSY, HMBC) for functional group identification and stereochemical analysis. High-resolution mass spectrometry (HRMS) confirms molecular formula. X-ray crystallography may resolve ambiguous configurations .
  • Validation : Cross-reference spectral data with published databases (e.g., PubChem, Reaxys) to confirm purity and structural integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.